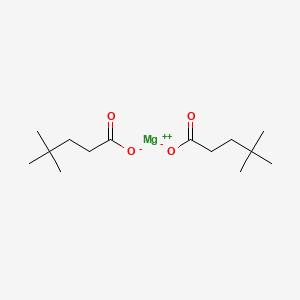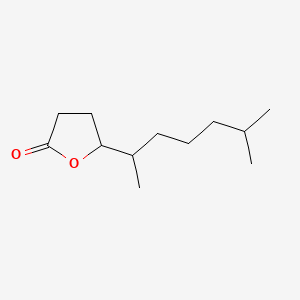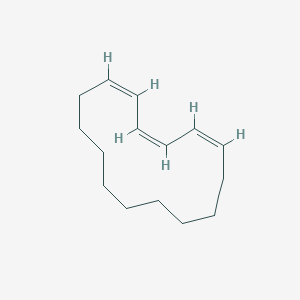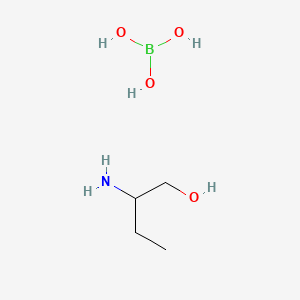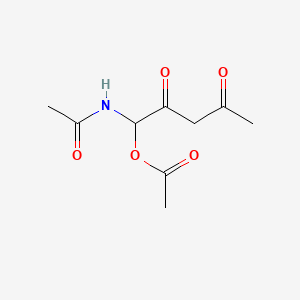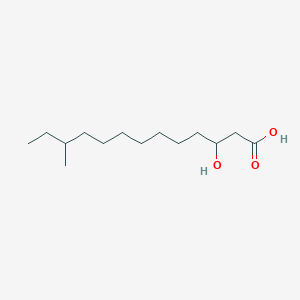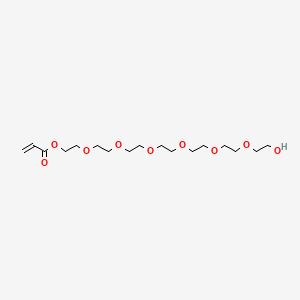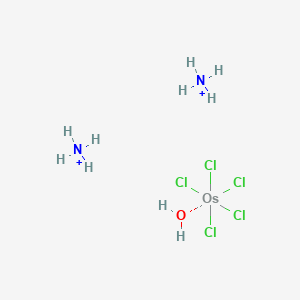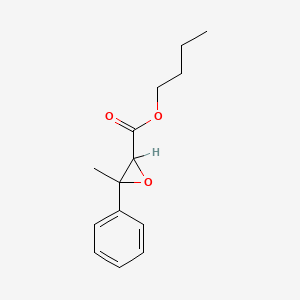
Mercury(II) azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(II) azide is an inorganic compound with the chemical formula Hg(N₃)₂. It is a highly sensitive and explosive material, primarily used in detonators and other explosive devices. The compound is known for its instability and sensitivity to heat, friction, and shock, making it a critical component in various military and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Mercury(II) azide can be synthesized by reacting mercury(II) nitrate with sodium azide in an aqueous solution at room temperature. The reaction is as follows:
Hg(NO3)2+2NaN3→Hg(N3)2+2NaNO3
Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions to ensure safety and purity. The process typically includes:
- Dissolving mercury(II) nitrate in water.
- Adding sodium azide solution slowly while stirring.
- Filtering the precipitated this compound.
- Washing and drying the product under controlled conditions to prevent accidental detonation.
Types of Reactions:
Decomposition: this compound decomposes explosively upon heating, releasing nitrogen gas and mercury.
Substitution: It can undergo substitution reactions with other azides or halides.
Common Reagents and Conditions:
Heat: Decomposition occurs at elevated temperatures.
Acids: Reacts with acids to release hydrazoic acid.
Major Products Formed:
Nitrogen Gas (N₂): A major product of decomposition.
Mercury (Hg): Released as a byproduct during decomposition.
科学的研究の応用
Mercury(II) azide has several applications in scientific research, including:
Explosive Research: Used as a primary explosive in detonators and blasting caps.
Material Science:
Chemistry: Utilized in the synthesis of other azide compounds and in studying azide chemistry.
作用機序
The explosive nature of mercury(II) azide is due to the rapid decomposition of the azide group, releasing a large amount of nitrogen gas. This rapid gas release creates a shockwave, making it effective in initiating other explosives. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds within the azide group, leading to the formation of nitrogen gas and mercury.
類似化合物との比較
Lead Azide (Pb(N₃)₂): Another primary explosive with similar sensitivity and applications.
Silver Azide (AgN₃): Known for its explosive properties and used in detonators.
Uniqueness of Mercury(II) Azide:
Sensitivity: this compound is highly sensitive to mechanical shock, making it effective in small quantities.
Decomposition Products: Unlike lead azide, which produces toxic lead compounds, this compound decomposes into mercury and nitrogen gas, which can be less environmentally harmful under controlled conditions.
This compound remains a compound of significant interest due to its unique properties and applications in various fields. Its handling requires extreme caution due to its sensitivity and explosive nature.
特性
CAS番号 |
14215-33-9 |
|---|---|
分子式 |
HgN3+ |
分子量 |
242.61 g/mol |
IUPAC名 |
mercury(2+);azide |
InChI |
InChI=1S/Hg.N3/c;1-3-2/q+2;-1 |
InChIキー |
RNHOPGDSIQQZLN-UHFFFAOYSA-N |
正規SMILES |
[N-]=[N+]=[N-].[Hg+2] |
物理的記述 |
Crystals; [Sax] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


